Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a cyclopentane ring, a carboxylate ester group, and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate typically involves the reaction of 4-methylbenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then esterified using methanol and an acid catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Catalyst: Sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 4-methylbenzoic acid, cyclopentanone derivatives.
Reduction: 4-methylphenylcyclopentanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-methylphenyl)-2-oxocyclohexane-1-carboxylate
- Methyl 1-(4-methylphenyl)-2-oxocyclopropane-1-carboxylate
- Methyl 1-(4-methylphenyl)-2-oxocyclobutane-1-carboxylate
Uniqueness
Methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties
Properties
CAS No. |
189083-40-7 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-10-5-7-11(8-6-10)14(13(16)17-2)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GOBSTJCLHQLRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.